2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid
Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a difluoroethanone moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a difluoroethanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The difluoroethanone moiety can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to alcohols, ketones, or other functional groups .
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one stands out due to the presence of both difluoroethanone and piperazine moieties, which confer unique chemical and biological properties. These structural features enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF5N3O.C2HF3O2/c13-8-5-7(12(16,17)18)6-20-9(8)11(14,15)10(22)21-3-1-19-2-4-21;3-2(4,5)1(6)7/h5-6,19H,1-4H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPNAEXSSQOFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF8N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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